molecular formula C6H13NO B1295129 (2-Methyltetrahydrofuran-2-yl)methanamine CAS No. 7179-94-4

(2-Methyltetrahydrofuran-2-yl)methanamine

Cat. No.: B1295129
CAS No.: 7179-94-4
M. Wt: 115.17 g/mol
InChI Key: DLKKHCBCEHVVFW-UHFFFAOYSA-N
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Description

(2-Methyltetrahydrofuran-2-yl)methanamine is an organic compound with the molecular formula C6H13NO It is a derivative of tetrahydrofuran, featuring a methanamine group attached to the 2-position of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the amination step.

Chemical Reactions Analysis

Types of Reactions

(2-Methyltetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2-Methyltetrahydrofuran-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism by which (2-Methyltetrahydrofuran-2-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar structural features but lacking the methanamine group.

    Tetrahydrofuran: A widely used solvent in organic synthesis, differing by the absence of the methyl and methanamine groups.

Uniqueness

(2-Methyltetrahydrofuran-2-yl)methanamine is unique due to the presence of both the methanamine and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

(2-methyloxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(5-7)3-2-4-8-6/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKKHCBCEHVVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992445
Record name 1-(2-Methyloxolan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7179-94-4
Record name Tetrahydro-2-methyl-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7179-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrofurfuryl-2-methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methyloxolan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrofurfuryl-2-methylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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